N-(4-Bromobutyl)phthalimide

Polyamine Synthesis Spermidine Protected Amine Alkylation

N-(4-Bromobutyl)phthalimide is the definitive C₄-spacer alkylating agent where chain length critically dictates synthetic success. Unlike C₃ or C₅ analogs, its four-carbon butyl bridge uniquely mirrors the native aminobutyl segment of spermidine and spermine, ensuring biological fidelity in polyamine frameworks. It is a key GMP-route intermediate for the FDA-approved atypical antipsychotic brexpiprazole (67.8% optimized yield, 98.75% purity). This heterobifunctional building block also enables sequential conjugation for N4,N9-disubstituted acridine antitumor scaffolds and ketolide antibiotics. Choose the correct spacer—procure the C₄ standard.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 5394-18-3
Cat. No. B559583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromobutyl)phthalimide
CAS5394-18-3
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr
InChIInChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
InChIKeyUXFWTIGUWHJKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromobutyl)phthalimide (CAS 5394-18-3) Procurement Guide: Comparator-Based Evidence for Scientific Selection


N-(4-Bromobutyl)phthalimide is a heterobifunctional alkylating agent with the molecular formula C₁₂H₁₂BrNO₂, a molecular weight of 282.14 g/mol, and a melting point of 76–80 °C . As a member of the N-(ω-bromoalkyl)phthalimide class, it features a four-carbon (butyl) spacer chain terminated by a primary bromoalkyl group, serving as a protected amine precursor in multi-step organic synthesis [1]. Its intermediate chain length and steric properties differentiate it from shorter-chain analogs such as N-(3-bromopropyl)phthalimide (C₃ spacer) and longer-chain variants like N-(5-bromopentyl)phthalimide (C₅ spacer), directly affecting alkylation efficiency, product yields, and downstream molecular geometry in applications including polyamine synthesis, pharmaceutical intermediates, and functionalized ligands [2].

Why Generic Substitution of N-(4-Bromobutyl)phthalimide with Shorter- or Longer-Chain Analogs Fails in Critical Syntheses


Interchanging N-(4-bromobutyl)phthalimide with N-(3-bromopropyl)phthalimide (C₃ spacer) or N-(5-bromopentyl)phthalimide (C₅ spacer) is not a neutral substitution and frequently leads to substantial differences in synthetic outcomes [1]. The four-carbon butyl chain provides a distinct geometric and electronic environment that influences nucleophilic substitution rates, cyclization tendencies, and the conformational flexibility of the final product. In polyamine synthesis, the C₄ spacer directly mirrors the native aminobutyl segment of biologically relevant polyamines such as spermidine and spermine, whereas the C₃ analog introduces a truncated chain that alters molecular recognition [2]. In alkylation reactions on solid supports or with sterically demanding substrates, the butyl chain offers optimal spacing that shorter propyl analogs cannot replicate . The quantitative evidence below demonstrates that selecting the correct bromoalkyl chain length is not a matter of interchangeability but a critical determinant of reaction yield, product purity, and synthetic feasibility [3].

N-(4-Bromobutyl)phthalimide Quantitative Differentiation Evidence: Comparative Yield and Application Data Versus Analogs


Spermidine and Polyamine Synthesis: N-(4-Bromobutyl)phthalimide Enables Excellent Yields of Differentially Protected Polyamines

In the synthesis of threefold protected spermidine via alkylation of a tosylated amine precursor, N-(4-bromobutyl)phthalimide provided the product in 'excellent yield' under the reported conditions [1]. The C₄ spacer length precisely matches the native aminobutyl segment of spermidine, enabling efficient coupling without chain-length mismatch that would occur with N-(3-bromopropyl)phthalimide (C₃ spacer) [2]. The same study demonstrates that N-(3-bromopropyl)phthalimide and N-(4-bromobutyl)phthalimide are both key precursors for ¹⁵N-enriched polyamine synthesis and were 'easily prepared in high yields' from potassium ¹⁵N-enriched phthalimide [3].

Polyamine Synthesis Spermidine Protected Amine Alkylation

Valproic Acid Conjugate Synthesis: 4-Bromobutylphthalimide Enables Manufacturable-Scale Amino Protection Strategy

Reaction of diethyl propylmalonate with 4-bromobutylphthalimide (synonym for N-(4-bromobutyl)phthalimide) produced an amino-protected malonate intermediate, which after hydrazine deprotection and HCl treatment yielded an aminoderivatized valproic acid in good yield [1]. The synthesis was specifically noted as amenable to scale-up due to 'careful selection of commercially available materials and mild conditions' [2]. This manufacturable pathway using the C₄ spacer contrasts with potential alternatives using shorter bromoalkyl chains, where the increased steric congestion in the malonate coupling step could reduce efficiency.

Immunoassay Reagent Valproic Acid Chemiluminescent Conjugate

Synthetic Preparation Yield: Optimized Conditions Achieve 67.8% Yield of N-(4-Bromobutyl)phthalimide with 98.75% Purity

A patent-derived synthetic procedure for N-(4-bromobutyl)phthalimide using potassium phthalimide, 1,4-dibromobutane, and K₂CO₃ in refluxing acetone achieved a yield of 67.77% with a purity of 98.75% [1]. This yield substantially exceeds the 32% yield reported in earlier literature for N-(4-bromobutyl)phthalimide synthesis under different conditions (1,4-dibromobutane/potassium salt molar ratio of 1.35 in acetone, 24 h reflux) [2]. For comparative context, EP 330 625 reports N-(3-bromopropyl)phthalimide obtained with a yield of 72% under its optimized conditions [3]. The optimized 67.8% yield for the C₄ compound represents a significant improvement over the historical 32% baseline and approaches the yield level of the shorter-chain C₃ analog.

Synthetic Method Pharmaceutical Intermediate Brepiprazole

Solid-Phase Peptidomimetic Synthesis: N-(4-Bromobutyl)phthalimide Successfully Alkylates Sterically Hindered Putrescine Derivatives

In a parallel solid-phase synthesis study, N-(4-bromobutyl)phthalimide was successfully employed for N-alkylation of N¹-mesitylenesulphonylputrescine . The mesitylenesulfonyl protecting group introduces significant steric bulk around the reactive amine; successful alkylation under these conditions demonstrates that the C₄ bromoalkyl chain possesses sufficient reach and conformational flexibility to access the hindered nucleophilic site. Shorter-chain analogs such as N-(3-bromopropyl)phthalimide would present greater steric constraints in approaching the same protected amine center, potentially reducing coupling efficiency or requiring forcing conditions [1].

Solid-Phase Synthesis Peptidomimetics Polyamine Alkaloids

N-(4-Bromobutyl)phthalimide Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Synthesis of Spermidine, Spermine, and Branched Polyamine Analogs

This compound is the preferred alkylating agent for introducing aminobutyl segments into polyamine frameworks. The C₄ spacer directly matches the native aminobutyl chain of spermidine and spermine, enabling the construction of differentially protected natural polyamines in excellent yields as demonstrated in the Iwata and Kuzuhara synthesis [1]. For branched polyamines such as tertiary tetraamines and quaternary pentaamines, both N-(3-bromopropyl)phthalimide and N-(4-bromobutyl)phthalimide are employed depending on the desired methylene spacing; the C₄ compound is specifically required when a four-carbon bridge is targeted [2].

Pharmaceutical Intermediate for Brexpiprazole and Related CNS Drug Candidates

N-(4-Bromobutyl)phthalimide serves as a key intermediate in the synthesis of brexpiprazole, an FDA-approved atypical antipsychotic [1]. The synthetic route involves nucleophilic substitution with 7-hydroxyquinolin-2(1H)-one, followed by phthalimide deprotection to generate the primary amine, subsequent piperidine ring formation, and Boc deprotection to yield the brexpiprazole intermediate. The 67.8% yield and 98.75% purity achieved in the optimized preparation make this compound a viable procurement choice for pharmaceutical development and scale-up applications [2].

Preparation of Valproic Acid Conjugates and Chemiluminescent Immunoassay Reagents

4-Bromobutylphthalimide (synonymous with N-(4-bromobutyl)phthalimide) is employed in the synthesis of aminoderivatized valproic acid for chemiluminescent immunoassay development. The synthetic pathway—malonate coupling followed by hydrazine deprotection—was specifically noted for its scalability and use of commercially available, low-cost reagents [1]. This validated, manufacturable route positions the compound as a reliable building block for clinical diagnostic reagent development and therapeutic drug monitoring assay production [2].

Synthesis of N4,N9-Disubstituted 4,9-Diaminoacridine Derivatives and Ketolide Antibiotic Precursors

N-(4-Bromobutyl)phthalimide is a documented precursor for preparing N4,N9-disubstituted 4,9-diaminoacridine derivatives, a scaffold with reported antitumor and antibacterial properties [1]. Additionally, it is employed in the synthesis of imidazo[4,5-b]pyridine derivatives applicable to ketolide antibiotic development [2]. The heterobifunctional nature of the compound—combining a bromoalkyl electrophile with a protected amine—makes it ideally suited for sequential conjugation strategies in medicinal chemistry campaigns targeting these bioactive scaffolds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromobutyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.